molecular formula C19H30O3 B1294349 4-(Dodecyloxy)benzoic acid CAS No. 2312-15-4

4-(Dodecyloxy)benzoic acid

Cat. No.: B1294349
CAS No.: 2312-15-4
M. Wt: 306.4 g/mol
InChI Key: ALQLYJHDBAKLBB-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)benzoic acid, with the chemical formula C19H30O3 and CAS registry number 2312-15-4 , is a compound known for its applications in various industries. This white solid is characterized by its dodecyl and benzoic acid functional groups. It is commonly used as a surfactant in cosmetic products, offering emulsifying and dispersing properties. Additionally, it is utilized in the production of liquid crystals, which are essential components in electronic displays .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dodecyloxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)benzoic acid is primarily related to its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the benzoic acid moiety offers hydrophilic properties. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In liquid crystal applications, it helps in aligning molecules to form the desired phase structures .

Comparison with Similar Compounds

  • 4-(Decyloxy)benzoic acid
  • 4-(Hexyloxy)benzoic acid
  • 4-(Octyloxy)benzoic acid

Comparison:

Properties

IUPAC Name

4-dodecoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLYJHDBAKLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177689
Record name 4-(Dodecyloxy)benzoic acid
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2312-15-4
Record name 4-(Dodecyloxy)benzoic acid
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Record name 4-(Dodecyloxy)benzoic acid
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Record name 2312-15-4
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Record name 4-(Dodecyloxy)benzoic acid
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Record name 4-(dodecyloxy)benzoic acid
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Record name 4-(DODECYLOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

This compound was prepared by hydrolysis of methyl 4-dodecyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
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Synthesis routes and methods II

Procedure details

4.17 g of sodium hydroxide was dissolved in 100 ml of ethyl alcohol. Then, 5.03 g of para-hydroxy benzoic acid and 12.2 ml of 1-bromododecane were added to the solution and refluxed for 15 hours. 50 ml of 10% aqueous sodium hydroxide solution was added and refluxed for another 2 hours. After cooling, concentrated HCl was dropped into the solution until it was acidic. Filtration and recrystallization from ethyl alcohol gave 7.66 g of pure product (yield 70%).
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4.17 g
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100 mL
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12.2 mL
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50 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What gives 4-(Dodecyloxy)benzoic acid its liquid crystalline behavior?

A: this compound exhibits liquid crystalline behavior due to its molecular structure. It features a rigid aromatic core (the benzoic acid moiety) and a flexible alkyl chain (the dodecyloxy group). This combination allows for both order and fluidity within a specific temperature range, resulting in the formation of mesophases [, ].

Q2: What types of liquid crystalline phases does this compound form?

A: Research indicates that this compound primarily exhibits nematic phases []. In these phases, the molecules maintain a degree of long-range orientational order but lack positional order.

Q3: How does the length of the alkyl chain influence the liquid crystalline properties of 4-(alkoxy)benzoic acids?

A: Studies comparing different 4-(alkoxy)benzoic acids, including 4-(decyloxy)benzoic acid, 4-(undecyloxy)benzoic acid, and this compound, demonstrate that the length of the alkyl chain directly affects the transition temperatures between different phases. Longer chains generally lead to higher transition temperatures [, ].

Q4: Can the properties of this compound be further modified for specific applications?

A: Yes, researchers have explored incorporating this compound into more complex structures, such as polymers and dendrimers, to tailor its properties. For example, synthesizing polyacrylates with pendant this compound side chains allows for the creation of mesogenic polymers with unique characteristics []. Similarly, using this compound as a building block in the synthesis of dimeric liquid crystalline dendrimers has also been achieved [].

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various techniques are employed to analyze this compound and its derivatives, including:

  • Differential Scanning Calorimetry (DSC): To determine phase transition temperatures and enthalpies [, , ].
  • Polarizing Optical Microscopy (POM): To visually observe liquid crystalline textures and phase transitions [, ].
  • Nuclear Magnetic Resonance (NMR): To elucidate molecular structure and dynamics, including the use of solid-state NMR to study orientational order in the nematic phase [].
  • Spectroscopic methods: Such as UV/Vis absorption and photoluminescence spectroscopy to investigate optical properties [].

Q6: What are the potential applications of this compound and its derivatives?

A6: The liquid crystalline properties of this compound and related compounds make them attractive for various applications, including:

    Q7: Has this compound been investigated for its interactions at the air/water interface?

    A: Yes, one study explored the behavior of ZnO nanocrystals coated with deprotonated this compound at the air/water interface. The researchers observed the formation of ordered nanostructures, driven by a combination of ligand packing and the applied force at the interface [].

    Q8: Have there been theoretical studies on this compound?

    A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of 4-(alkoxy)benzoic acid derivatives. These studies provide insights into their electronic transitions, dipole moments, and potential for forming hydrogen bonds, offering a deeper understanding of their behavior [, ].

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